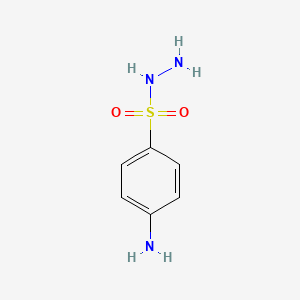

4-Aminobenzenesulfonohydrazide

Vue d'ensemble

Description

4-Aminobenzenesulfonohydrazide is a research chemical with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol .

Synthesis Analysis

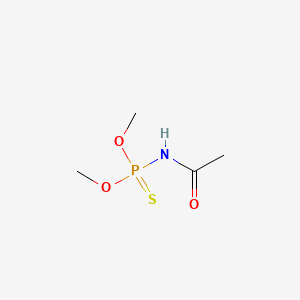

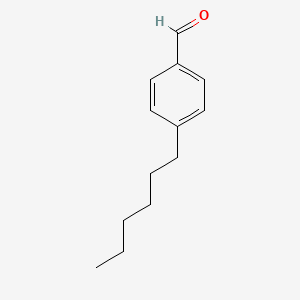

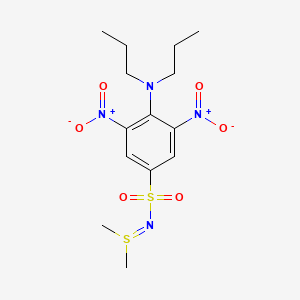

The synthesis of N′-substituted-4-methylbenzenesulfonohydrazide derivatives has been reported using polystyrene sulfonic acid (PSSA) in aqueous medium under microwave irradiation . Another study synthesized 4-amino-N-(4-phenylthi-azol-2-yl)benzene sulfonamide derivatives by refluxing substituted 4-phenyl thiazol-2-amine derivatives .Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula C6H9N3O2S . The molecule of 4-aminobenzohydrazide is essentially planar as evidenced by the C3–C4–C7–O1, N3–N2–C7–C4, and N3–N2–C7–O1 torsion angles .Chemical Reactions Analysis

The reaction relationship topology matrix of the chemical reaction system is depicted in Fig. 2, utilizing a heatmap to represent the number of chemical reactions between different species . Laser-Induced Reactions of 4-Aminobenzenthiol Species Adsorbed on Ag, Au, and Cu Plasmonic Structures were also studied .Applications De Recherche Scientifique

Biodegradation in Environmental Treatment

4-Aminobenzenesulfonohydrazide (4-ABS) plays a significant role in environmental applications, particularly in the biodegradation of pollutants. A study by Wang et al. (2009) highlights the use of a Pannonibacter sp. strain capable of degrading 4-ABS in wastewater treatment, contributing to pollution control.

Antimicrobial Applications in Textiles

4-ABS has been utilized in the textile industry for enhancing antimicrobial properties. Son et al. (2006) demonstrated the use of a 4-aminobenzenesulfonic acid–chloro–triazine adduct to increase the effectiveness of antimicrobial agents on cotton fabrics.

Contribution to Antibacterial Research

Research into antibacterial agents has also seen the use of 4-ABS derivatives. For instance, Gein et al. (2013) synthesized 1-(4-aminosulfonylphenyl)-5-aryl-4-acyl-3-hydroxy-3-pyrrolin-2-ones using 4-aminobenzenesulfamide, showing potential antibacterial activity.

Environmental Remediation

4-ABS's role in environmental remediation is further evidenced by Zhang et al. (2011), who used Pannonibacter sp. W1 in a membrane bioreactor to treat wastewater containing high amounts of 4-ABS, indicating its effectiveness in pollution reduction.

Role in Analytical Chemistry

In the field of analytical chemistry, Fossati et al. (2010) utilized a chromogenic system involving this compound for the enzymatic assay of uric acid, showcasing its application in bioanalytical methods.

Safety and Hazards

Orientations Futures

Future research could focus on the development of new synthesis methods, exploring its potential biological activities, and studying its environmental impact. For instance, an efficient electrochemical sulfonylation of amines with sulfonyl hydrazides under exogenous-oxidant-free and catalyst-free conditions in aqueous medium was developed .

Propriétés

IUPAC Name |

4-aminobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)12(10,11)9-8/h1-4,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGRTVOPAYSOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280704 | |

| Record name | Sulfanilic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-86-2 | |

| Record name | NSC18055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfanilic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

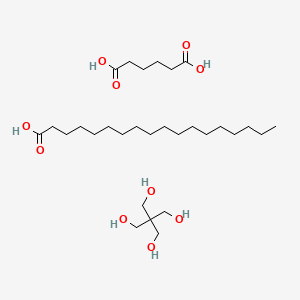

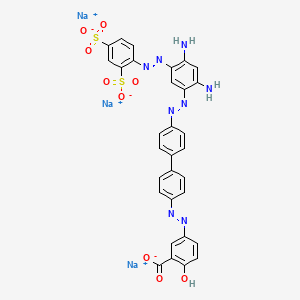

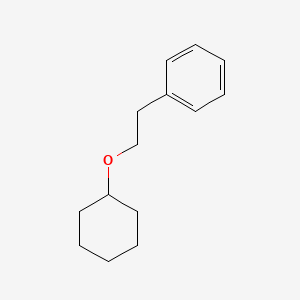

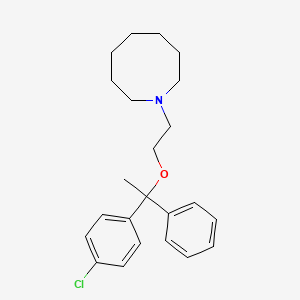

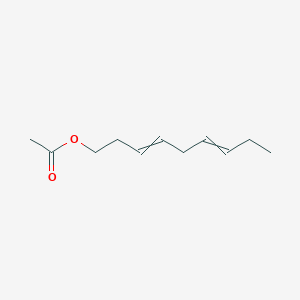

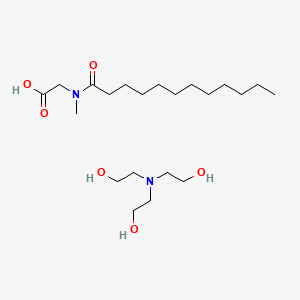

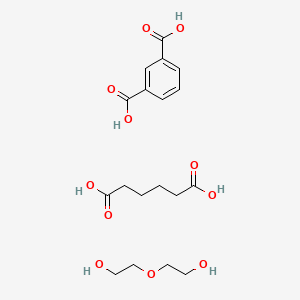

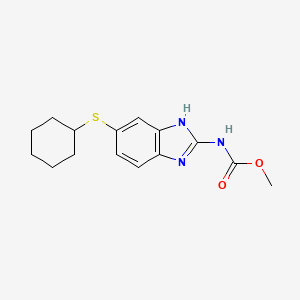

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.